3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)
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Description
3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) is a useful research compound. Its molecular formula is C29H25N3O9S2 and its molecular weight is 623.65. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is a member of the nuclear hormone receptor superfamily and is a promising therapeutic target for treating Th17-mediated autoimmune diseases .
Mode of Action
The compound acts as an antagonist to RORγ . It binds to the RORγ ligand-binding domain, inhibiting its activity . This interaction results in the downregulation of Th17 cell differentiation and function, thereby reducing the inflammatory response associated with certain autoimmune diseases .
Biochemical Pathways
The compound’s action primarily affects the Th17 cell differentiation pathway . By inhibiting RORγ, the compound reduces the production of Th17 cells, which are a type of T cell that plays a key role in autoimmune diseases . This leads to a decrease in the production of pro-inflammatory cytokines, thereby mitigating the inflammatory response .
Pharmacokinetics
The compound’s potency against rorγ, as indicated by its ic50 values, suggests that it may have favorable bioavailability .
Result of Action
The primary result of the compound’s action is the inhibition of Th17 cell differentiation and function . This leads to a reduction in the production of pro-inflammatory cytokines and a mitigation of the inflammatory response, which can be beneficial in the treatment of Th17-mediated autoimmune diseases .
Biochemical Analysis
Biochemical Properties
The compound plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can involve both covalent and non-covalent bonds .
Cellular Effects
3,3’-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid) has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
The compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of the compound and any effects on its activity or function are complex. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-[[8-[(2-carboxy-1-phenylethyl)sulfamoyl]-2-oxo-1H-benzo[cd]indol-6-yl]sulfonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O9S2/c33-25(34)14-21(17-8-3-1-4-9-17)31-42(38,39)23-16-24(28-27-19(23)12-7-13-20(27)29(37)30-28)43(40,41)32-22(15-26(35)36)18-10-5-2-6-11-18/h1-13,16,21-22,31-32H,14-15H2,(H,30,37)(H,33,34)(H,35,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAXCCYXGIVKJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)NC(CC(=O)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O9S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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